N,N'-dimethylethanimidamide

Description

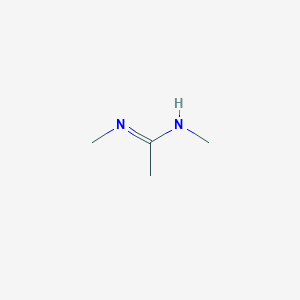

Structure

3D Structure

Properties

CAS No. |

4238-37-3 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

N,N'-dimethylethanimidamide |

InChI |

InChI=1S/C4H10N2/c1-4(5-2)6-3/h1-3H3,(H,5,6) |

InChI Key |

JMHYNOCZNRXMLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Preparation

Innovative Synthetic Pathways to N,N'-Dimethylethanimidamide

The preparation of this compound has evolved to include innovative precursors and reaction conditions designed to enhance efficiency and product purity.

Traditional synthesis of amidines often involves the reaction of nitriles with amines. For this compound, a direct and widely reported method involves the reaction of dimethylamine (B145610) with acetonitrile (B52724). A notable advancement in this area is the use of catalysts to drive the reaction. For the related compound N,N-diethylacetamidine, an AlCl₃-catalyzed reaction of diethylamine (B46881) and acetonitrile has been shown to be effective, suggesting a viable pathway for its dimethyl analogue. Current time information in Bangalore, IN.

Another significant development is the use of acetal (B89532) derivatives as precursors. The condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal has been demonstrated as a route to acetamidines. beilstein-journals.org This method offers an alternative to the nitrile-based synthesis and can be advantageous in specific synthetic contexts. The reaction typically yields a mixture of the desired acetamidine (B91507) and an imidate ester as a byproduct, with the product distribution being dependent on factors such as temperature, solvent, and the structure of the primary amine. beilstein-journals.org

A summary of key synthetic precursors and catalysts is presented in Table 1.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Reference |

| Dimethylamine | Acetonitrile | AlCl₃ (proposed for diethyl analogue) | This compound | Current time information in Bangalore, IN. |

| Primary Amine | N,N-Dimethylacetamide dimethyl acetal | None (thermal condensation) | Acetamidine & Imidate Ester | beilstein-journals.org |

| 1,4-Diaminobutane | Dimethylacetamide dimethylacetal | None (thermal condensation) | (1E,1'E)-N',N''-(Butane-1,4-diyl)bis(N,N-dimethylethanimidamide) |

This table presents examples of precursors and catalysts used in the synthesis of this compound and related acetamidines.

A significant challenge in the synthesis of acetamidines from N,N-dimethylacetamide dimethyl acetal is the co-formation of imidate esters. beilstein-journals.org Research has focused on optimizing reaction protocols to suppress the formation of this impurity, thereby leading to higher purity of the desired N,N'-dialkylacetamidine.

A highly effective method to achieve high-purity acetamidines is to perform the condensation reaction in the presence of excess dimethylamine. beilstein-journals.orgresearchgate.net The addition of excess dimethylamine to the reaction mixture has been shown to significantly suppress the formation of the imidate ester, yielding the acetamidine as the exclusive product. beilstein-journals.orgresearchgate.net This optimization is particularly crucial for acetamidines that are difficult to purify by conventional methods like crystallization or distillation. researchgate.net

The reaction conditions for the high-purity synthesis of a long-chain acetamidine, OAm, were optimized by suppressing imidate ester formation through the addition of dimethylamine (Me₂NH). researchgate.net This approach resulted in a 98% yield of the desired product, as confirmed by ¹H NMR spectroscopy. researchgate.net

Table 2 highlights key parameters of an optimized protocol for high-purity acetamidine synthesis.

| Key Optimization | Effect | Purity Assessment | Reference |

| Addition of excess dimethylamine | Suppresses imidate ester formation | Exclusive formation of acetamidine confirmed by ¹H NMR | beilstein-journals.orgresearchgate.net |

| Temperature and Solvent | Influences product distribution | Characterization of imidate ester impurity by NMR and mass spectrometry | beilstein-journals.org |

This table summarizes optimized conditions for the synthesis of high-purity acetamidines.

Synthetic Strategies for Functionalized this compound Derivatives

While the synthesis of the parent this compound is established, the development of strategies for its functionalization to create more complex molecules is an area of ongoing interest. The functionalization can be directed towards achieving specific regioselectivity and stereoselectivity.

The regioselective functionalization of amidines is crucial for synthesizing specifically substituted derivatives. For ambident amidine and guanidine (B92328) nucleophiles, alkylation and acylation reactions have been shown to occur preferentially on the sp²-hybridized nitrogen atom. researchgate.net This regioselectivity is influenced by the reaction conditions, such as the choice of base. researchgate.net While specific studies on the regioselective functionalization of this compound are not extensively documented, the principles governing the reactivity of other amidines provide a foundational understanding.

Stereoselective synthesis involving amidines is an advanced area of research. Diastereoselective synthesis of trans-N-(6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)benzamides has been achieved through a CsF-catalyzed transannulation reaction of arylidene azlactones with amidines. researchgate.net Although this example does not directly involve this compound, it demonstrates the potential of amidines to participate in stereoselective transformations. The development of methods for the enantioselective synthesis of chiral amidines is also an active area of research, often employing chiral auxiliaries or catalysts. semanticscholar.org

The incorporation of the this compound moiety into complex molecular architectures, such as macrocycles, is a synthetic challenge with potential applications in supramolecular chemistry and materials science. While the direct synthesis of macrocycles containing the this compound unit is not widely reported, related acetamide-functionalized macrocycles have been synthesized. For instance, a shape-persistent arylene ethynylene macrocycle bearing endo-acetamide groups was obtained via a Pd/Cu mediated homo-coupling reaction. nih.gov This suggests that amidine-functionalized building blocks could potentially be used in similar macrocyclization strategies.

The synthesis of p-tert-butylthiacalix researchgate.netarenes functionalized with N,N-diethylacetamide fragments further illustrates the incorporation of related functionalities into macrocyclic scaffolds. beilstein-journals.org These examples provide a conceptual framework for how this compound could be integrated into larger, more complex molecular structures.

Based on a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient detailed research data to generate an article on the "Mechanistic Investigations of Reactivity and Chemical Transformations" of this compound that adheres to the specific and strict outline provided.

The requested sections and subsections require in-depth analysis of catalytic cycles, intermediates, electron and proton transfer dynamics, and kinetic analyses specifically for this compound. However, the existing body of research focuses extensively on related but structurally distinct compounds, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).

While mechanistic studies, including kinetic data, electron transfer processes, and reaction intermediates, are available for DMF and DMAc, this information cannot be extrapolated to this compound without compromising scientific accuracy. The instructions to focus solely on this compound and not introduce information outside the explicit scope of the provided outline cannot be fulfilled with the currently available scientific data.

Therefore, the generation of a thorough, informative, and scientifically accurate article as per the user's request is not possible at this time.

Mechanistic Investigations of Reactivity and Chemical Transformations

Kinetic Analysis of N,N'-Dimethylethanimidamide Reactions

Determination of Rate Constants and Activation Parameters

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the determination of rate constants and activation parameters for the chemical reactions of this compound. While extensive research exists on the kinetics of related compounds, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), this information is not directly transferable due to significant structural and electronic differences.

The imidamide functional group in this compound, characterized by a nitrogen atom double-bonded to a carbon atom that is also single-bonded to another nitrogen atom, imparts distinct reactivity compared to the amide functionality of DMF and DMAc. This inherent difference in the core structure means that kinetic data, including rate constants (k), activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), would be unique to reactions involving this compound.

At present, dedicated studies to quantify these kinetic parameters for this compound have not been reported in the accessible scientific literature. Consequently, no data tables of experimentally determined rate constants or activation parameters for this specific compound can be provided.

Influence of Structural Modifiers on Reaction Kinetics

Similarly, there is a lack of published research on the influence of structural modifiers on the reaction kinetics of this compound. In kinetic studies, structural modifiers are typically introduced to the parent molecule to probe the electronic and steric effects on the reaction rate. By systematically altering substituents, chemists can gain insights into the reaction mechanism.

For this compound, such structure-activity relationship studies would involve synthesizing derivatives with different alkyl or aryl groups on the nitrogen atoms or at the ethylidene carbon and subsequently measuring their reaction rates under controlled conditions. However, no such investigations appear to have been undertaken or reported.

The absence of this data precludes any detailed discussion or presentation of how modifications to the this compound structure would impact its reaction kinetics. Therefore, no data tables illustrating the effects of structural modifiers on rate constants can be compiled.

Further experimental research is required to elucidate the kinetic and mechanistic details of this compound's chemical transformations. Such studies would be invaluable for understanding the fundamental reactivity of this class of compounds and for enabling their broader application in chemical synthesis.

Tautomerism and Isomerism in N,n Dimethylethanimidamide Systems

Investigation of Tautomeric Equilibria in N,N'-Dimethylethanimidamide

Tautomerism in this compound involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. tgc.ac.innih.gov This process is fundamental to the chemical behavior of the molecule.

The primary form of tautomerism in this compound is prototropic tautomerism, which involves the movement of a proton between the two nitrogen atoms. nih.gov This results in an equilibrium between two chemically equivalent structures. This rapid proton transfer is a key characteristic of amidine systems. wiley-vch.de The dynamic nature of this equilibrium means that the molecule can act as both a hydrogen bond donor and acceptor at different sites. nih.gov The position of the proton can be influenced by factors such as solvent polarity and temperature, which can shift the equilibrium. wiley-vch.de

Conformational Isomerism and Configurational Stability

Beyond tautomerism, this compound exhibits conformational and configurational isomerism, which relates to the spatial arrangement of its atoms.

The carbon-nitrogen double bond (C=N) in this compound restricts free rotation, leading to the possibility of E/Z isomerism, a form of geometric isomerism. studymind.co.ukvedantu.com The 'E' (entgegen) isomer has the higher priority groups on opposite sides of the double bond, while the 'Z' (zusammen) isomer has them on the same side. savemyexams.comchemguide.co.uk The priority of the groups is determined by the Cahn-Ingold-Prelog (CIP) rules. For this compound, the groups attached to the imine carbon and nitrogen would be analyzed to assign the E or Z configuration. The existence and relative stability of these isomers can be investigated using spectroscopic methods like NMR and computational analysis. researchgate.net

Similar to other N,N-dimethyl compounds like N,N-dimethylacetamide (DMA), hindered rotation can occur around the single bonds in this compound, particularly the C-N single bonds. gustavus.eduresearchgate.net This restricted rotation arises from the partial double bond character of the C-N bond due to resonance, creating a significant energy barrier to rotation. researchgate.netmontana.edu At room temperature, this can lead to the observation of distinct signals in the NMR spectrum for the two methyl groups on the same nitrogen atom, as they are in different chemical environments. gustavus.edu As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single peak. gustavus.eduias.ac.in This phenomenon, known as dynamic NMR, allows for the determination of the activation energy for this rotational barrier. montana.eduresearchgate.net

Energetic Profiles and Interconversion Pathways of Isomers and Tautomers

The various isomers and tautomers of this compound are separated by energy barriers, and their interconversion can be described by an energetic profile. ias.ac.in Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping these potential energy surfaces. wuxiapptec.comchemrxiv.org These calculations can determine the relative energies of the different tautomers and conformers, identifying the most stable ground states. wuxiapptec.com

Furthermore, these models can elucidate the transition states that connect the different isomeric forms, providing insight into the activation energies required for interconversion. chemrxiv.org For instance, the energy barrier for proton transfer in tautomerization or the rotational barrier for E/Z isomerization can be quantified. Experimental techniques, particularly variable-temperature NMR, complement these computational studies by providing empirical data on the kinetics of these interconversion processes. ijsr.incopernicus.org Understanding these energetic landscapes is crucial for predicting the dynamic behavior and reactivity of this compound under different conditions.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations of N,N'-Dimethylethanimidamide

Quantum mechanical methods, particularly those based on electronic structure theory, are fundamental to modern chemical research. They offer detailed insights into molecular behavior by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. For molecules like this compound, DFT is widely used to optimize molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. Studies on related acetamide (B32628) and pyrimidine (B1678525) derivatives demonstrate that DFT methods, such as B3LYP with basis sets like 6-31G(d) or 6-311G(d,p), can accurately predict molecular structures and properties. nih.govnih.govacs.org For instance, DFT calculations are employed to explore thermodynamic stability and molecular geometry of various derivatives. frontiersin.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method is crucial for predicting electronic absorption spectra (UV-Vis spectra) and understanding photochemical behavior. acs.org For related systems, TD-DFT calculations have been used to analyze the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), providing insights into the electronic transitions and reactivity. acs.orgfrontiersin.org These applications allow researchers to understand how the molecule interacts with light and what happens upon electronic excitation.

Table 1: Representative Applications of DFT and TD-DFT in the Study of Amidine/Amide Derivatives

| Computational Method | Application | Information Gained | Representative Citation(s) |

|---|---|---|---|

| DFT (e.g., B3LYP) | Geometry Optimization | Provides the most stable 3D structure (bond lengths, angles). | nih.govfrontiersin.org |

| Vibrational Analysis | Predicts infrared (IR) spectra and confirms stationary points. | frontiersin.org | |

| Thermodynamic Calculations | Determines relative energies, enthalpies, and Gibbs free energies. | frontiersin.orgresearchgate.net | |

| Reactivity Descriptors | Calculates Fukui functions and local softness to predict reactive sites. | nih.govnih.govresearchgate.net | |

| TD-DFT | Electronic Spectra | Simulates UV-Vis absorption spectra by calculating excitation energies. | acs.org |

This table is illustrative and based on studies of related compound classes.

The electronic structure of a molecule governs its reactivity. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. wikipedia.org Key aspects of analysis for a molecule like this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. acs.orgfrontiersin.org

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and the nature of bonding. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. researchgate.net For related acetamide derivatives, NBO analysis has revealed the nature of intermolecular interactions with biological molecules by quantifying charge transfer and stabilization energies. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity, particularly for non-covalent interactions. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are sites for nucleophilic attack. acs.orgfrontiersin.org

Tautomerism, the interconversion of structural isomers through proton migration, is a key concept for amidines. tgc.ac.in this compound can theoretically exist in an equilibrium with its tautomeric form, an enediamine. Computational chemistry is essential for studying the thermodynamics and kinetics of such processes. researchgate.netresearchgate.net

Theoretical studies on related amide and azole systems have used quantum chemical methods to:

Determine Relative Stabilities: By calculating the Gibbs free energies of different tautomers, researchers can predict which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). researchgate.netnih.gov For many simple amides, the amide form is significantly more stable than the imidol (enol) form. researchgate.net

Map Reaction Pathways: Computational methods can locate the transition state (TS) structure connecting two tautomers. The energy of this transition state determines the activation energy barrier for the interconversion. researchgate.net A high energy barrier indicates that the tautomerization is slow, while a low barrier suggests a rapid equilibrium. nih.gov These calculations have shown that solvent molecules can play a crucial role by mediating the proton transfer and lowering the activation energy. nih.gov

Theoretical Studies of Protonation and Deprotonation Equilibria

The basicity of the imidamide group is one of its defining chemical features. The proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity. These values can be accurately calculated using high-level quantum chemical methods. chemrxiv.orgacs.org

Theoretical studies on amidines and other strong organic bases have shown that the high basicity arises from the ability of the resulting cation to delocalize the positive charge across the N-C-N system. bohrium.com DFT calculations at levels like B3LYP/6-31++G(d,p) have been used to confirm that protonated amidines often form cyclic, hydrogen-bonded structures, which contributes to their stability. acs.org For a comprehensive set of C4H7N compounds, computational methods have been used to determine accurate proton affinities, demonstrating the power of these techniques in identifying unknown atmospheric ions. oberlin.edu These theoretical approaches are critical for establishing scales of basicity and understanding structure-property relationships without the need for challenging gas-phase experiments. acs.orgbohrium.com

Table 2: Calculated Proton Affinities for Representative Nitrogen-Containing Compounds

| Compound | Proton Affinity (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| Ammonia | 853.6 | G2 | (Linstrom & Mallard, 2023) |

| Methylamine | 896.0 | G2 | (Linstrom & Mallard, 2023) |

| Dimethylamine (B145610) | 922.5 | G2 | (Linstrom & Mallard, 2023) |

| Pyridine | 924.3 | MP2/6-311+G** | acs.org |

Applications of Chemical Machine Learning in Imidamide Research

The intersection of computational chemistry and machine learning (ML) offers a new paradigm for accelerating chemical discovery. research.google ML models can be trained on large datasets of molecular properties, often generated by DFT calculations, to make rapid and accurate predictions for new, uncharacterized molecules. research.googlearxiv.org

For a class of compounds like imidamides, a typical ML workflow would involve:

Data Generation: Creating a database of various imidamide structures and their properties (e.g., stability, reactivity, proton affinity) calculated using DFT.

Featurization: Converting the molecular structures into machine-readable numerical representations (descriptors or "fingerprints"). arxiv.org

Model Training: Using algorithms like gradient boosting, random forests, or neural networks to learn the relationship between the molecular features and the target properties. arxiv.org

Prediction: Applying the trained model to predict the properties of a vast number of new imidamide candidates far more quickly than DFT calculations would allow.

This approach has been successfully used to predict a wide range of properties, including binding affinities, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and fundamental quantum chemical properties. arxiv.orgnih.gov While specific ML studies focused solely on imidamides are not yet prominent, the established methodologies are directly applicable and hold significant promise for designing novel imidamides with desired characteristics for applications in materials science, catalysis, or pharmaceuticals. research.google

N,n Dimethylethanimidamide in Organic Synthesis and Catalysis

Role as a Reagent or Building Block in Organic Synthesis

The bifunctional nature of the amidine group allows N,N'-dimethylethanimidamide and its derivatives to serve as versatile building blocks for the assembly of more intricate molecular architectures.

While this compound is structurally related to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), its application as a direct source for formyl or carbonyl groups is not as extensively documented as its analogues. DMF is a multipurpose reagent that can serve as a source for formylation, aminocarbonylation, and amidation under various catalytic conditions. spectrumchemical.com For instance, DMF is widely used in the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds and as a solvent and reagent in palladium-catalyzed carbonylation reactions. Although this compound shares the N,N-dimethylamino moiety, its primary reactivity stems from the amidine functional group rather than serving as a donor for single-carbon units in the same manner as DMF.

The N,N'-dimethylacetamidine framework is a valuable synthon used in the construction of complex molecules and materials. Substituted derivatives of this compound are frequently employed as building blocks in multi-step syntheses. unicamp.bracs.org For example, N'-(4-methyl-phenyl)-N,N-dimethyl-acetamidine is utilized as a foundational piece in the synthesis of more elaborate organic structures. unicamp.br

A significant application is in the field of polymer and materials science. In one study, an alkyne-functionalized derivative, N′-propargyl-N,N-dimethylacetamidine, was incorporated into a polymer backbone via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) "click" reaction. capes.gov.br This method allows for the precise installation of amidine motifs along a polymer chain, creating materials with specific functionalities, such as the ability to reversibly capture carbon dioxide. capes.gov.br Furthermore, the reaction of carbodiimides with trimethylaluminium (AlMe₃) yields acetamidinate compounds, where the core structure of this compound is part of a larger organometallic complex. researchgate.net

| Amidine Derivative | Reaction Type | Application | Reference |

|---|---|---|---|

| N′-propargyl-N,N-dimethylacetamidine | Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) | Functionalization of copolymers for CO₂ capture | capes.gov.br |

| N,N'-disubstituted acetamidines | Reaction with AlMe₃ | Formation of aluminum acetamidinate complexes | researchgate.net |

| N'-(4-methyl-phenyl)-N,N-dimethyl-acetamidine | General Organic Synthesis | Building block for more complex molecules | unicamp.br |

The amidine functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. Amidine systems, including this compound, react with various substrates to form cyclic structures like pyrimidines and thiadiazoles. organic-chemistry.orgorganic-chemistry.org A molecular iodine-catalyzed oxidative cyclization between an amidine and an isothiocyanate provides an efficient, transition-metal-free route to 5-imino-1,2,4-thiadiazole derivatives at room temperature. organic-chemistry.org

In addition to heterocyclization, amidine derivatives are active participants in cycloaddition reactions. The aforementioned use of N′-propargyl-N,N-dimethylacetamidine in a [3+2] cycloaddition "click" reaction is a prime example. capes.gov.br This reaction is highly efficient and specific, making it a cornerstone of click chemistry for linking molecular fragments. beilstein-journals.org Another novel method involves the base-catalyzed reaction of 2-cyanoacetamidines (related structures) with heterocyclic azides. google.com This process, which includes a cycloaddition followed by a rearrangement, yields complex diheterocyclic compounds linked by an amidine bridge, demonstrating the utility of the amidine moiety in constructing advanced molecular hybrids. google.com

This compound as a Catalyst or Co-catalyst

The basicity of the nitrogen atoms in this compound allows it to function as an effective organocatalyst, particularly in reactions requiring a base to initiate the transformation. Its non-cyclic nature is noted in patent literature describing various amine and amidine catalysts. rsc.org

This compound and other amidines are effective catalysts for condensation reactions, most notably the Knoevenagel condensation. rsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, and it is a fundamental method for forming carbon-carbon bonds.

Recent research has demonstrated that amidine-functionalized materials can act as efficient and controllable catalysts for the Knoevenagel reaction. rsc.org In one system, an amidine-modified zeolitic imidazolate framework (ZIF-90) was used to stabilize a Pickering emulsion which served as a micro-reactor. rsc.org The amidine on the surface of the ZIF-90 catalyzed the condensation reaction between various aldehydes and malononitrile (B47326) at the oil-water interface, leading to high product yields. The catalytic activity is switchable; bubbling CO₂ through the emulsion protonates the amidine, deactivating it and breaking the emulsion, a process that is reversible upon removal of the CO₂. rsc.org This highlights the potential for creating smart, reusable catalytic systems based on the basicity of the amidine group.

| Aldehyde Substrate | Active Methylene Compound | Catalyst System | Result |

|---|---|---|---|

| Benzaldehyde | Malononitrile | Amidine-modified ZIF-90 in a Pickering emulsion | Efficient and controllable formation of 2-benzylidenemalononitrile |

| Various Aldehydes/Ketones | Malononitrile | Amidine-modified ZIF-90 | Effective catalysis for C-C bond formation |

The catalytic mechanism of this compound in reactions like the Knoevenagel condensation is rooted in its function as a Brønsted-Lowry base. The key step is the abstraction of a proton from the active methylene compound (e.g., malononitrile).

The proposed mechanism proceeds as follows:

Proton Abstraction: One of the basic nitrogen atoms of this compound abstracts an acidic proton from the α-carbon of the active methylene compound. This generates a resonance-stabilized carbanion (an enolate).

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the amidine catalyst (formed in the first step), regenerating the neutral amidine catalyst and yielding a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct typically undergoes spontaneous dehydration (elimination of a water molecule), often facilitated by the basic catalyst, to yield the final, stable α,β-unsaturated product.

This cycle of proton abstraction and regeneration allows a catalytic amount of the amidine to facilitate the conversion of a large amount of substrate, which is the hallmark of an efficient catalytic process.

Applications in Reductive Transformations

While this compound itself is not extensively documented as a reducing agent or a catalyst in widespread reductive transformations, its derivatives, specifically substituted N,N-dimethylacetamidines, serve as valuable substrates in reduction reactions to yield tertiary amines. A notable application is the reduction of the amidine functional group, which provides a reliable method for the synthesis of N,N-dimethyl-substituted phenethylamines.

A well-documented example is the reduction of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine to N,N-Dimethylhomoveratrylamine. This transformation is typically achieved using a hydride-based reducing agent. The process involves the initial synthesis of the acetamidine (B91507) from the corresponding nitrile, followed by its reduction.

The reduction step is generally carried out in a protic solvent like methanol (B129727) at a reduced temperature, often starting at 0°C. Sodium borohydride (B1222165) (NaBH₄) is an effective and commonly used reducing agent for this purpose. The reaction proceeds smoothly, converting the C=N double bond of the amidine into a C-N single bond. This two-step sequence from a nitrile to a tertiary amine, passing through an N,N-dimethylacetamidine intermediate, represents a general and efficient method for preparing tertiary amines. orgsyn.org

Table 1: Reductive Transformation of a Substituted N,N-Dimethylacetamidine orgsyn.org

| Substrate | Reducing Agent | Solvent | Temperature | Product | Yield |

|---|

Development of Novel Reaction Systems Featuring this compound

The this compound moiety is a versatile functional group that serves as a key intermediate in the development of novel reaction systems, particularly for the synthesis of complex nitrogen-containing heterocyclic compounds. Its derivatives are employed in intramolecular cyclization reactions and as precursors for switchable surfactants.

One significant application is in palladium-catalyzed intramolecular coupling reactions. For instance, an N,N-dimethylethanimidamide derivative attached to an iodouracil (B1258811) core has been used to synthesize pyrido[2,3-d]pyrimidine (B1209978) structures. In this system, the acetamidine moiety acts as the nucleophilic nitrogen source that cyclizes onto an activated carbon, formed via the palladium-catalyzed reaction with an olefin. This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. lookchem.com

Table 2: Palladium-Catalyzed Intramolecular Cyclization lookchem.com

| Substrate | Catalyst | Base | Solvent | Temperature | Product Class |

|---|

Furthermore, N'-(4-alkylphenyl)-N,N-dimethylamidines have been synthesized and investigated for their role as intermediates in organic synthesis and as switchable surfactants. The synthesis often involves the reaction of a primary amine (e.g., 4-alkylaniline) with N,N-dimethylacetamide dimethyl acetal (B89532). These amidine compounds are valuable for constructing various nitrogen-containing heterocycles. google.com Their ability to undergo protonation and deprotonation based on the presence or absence of CO₂ allows them to function as surfactants whose surface activity can be turned on and off, which has significant potential in applications like demulsification. google.com

Table 3: Synthesis of N'-(4-alkylphenyl)-N,N-dimethylamidines google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|

Solid State Chemistry and Supramolecular Interactions

Polymorphism and Crystal Engineering of N,N'-Dimethylethanimidamide Derivatives

Polymorphism is the capacity of a substance to crystallize into multiple distinct crystal structures, each possessing the same chemical composition but different arrangements or conformations of the molecules in the crystal lattice. ub.edu These variations can lead to different physical properties such as solubility, melting point, and stability. mpg.de Crystal engineering is the practice of designing and synthesizing functional solid-state structures with desired properties, often by controlling the intermolecular interactions that guide crystal formation. symbiosisonlinepublishing.com

A notable example within this class of compounds is (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N'-dimethylethanimidamide, which has been successfully isolated and characterized in two distinct polymorphic modifications: one monoclinic and one orthorhombic. researchgate.net The molecules in both of these polymorphs were identified as E,E isomers, indicating that the polymorphism arises from differences in crystal packing rather than molecular conformation. researchgate.net

X-ray diffraction (XRD) is a primary analytical technique for elucidating the three-dimensional atomic arrangement within a crystal. anton-paar.com The method relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of the atoms in a crystalline lattice, producing a unique diffraction pattern of constructive interference that reveals the spacing between atomic planes. anton-paar.compdx.edu

The structural determination of the two polymorphs of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N'-dimethylethanimidamide was accomplished using complementary XRD techniques. researchgate.netcristal.org

The monoclinic modification was resolved using X-ray single-crystal diffraction, a technique that provides highly precise data on bond lengths, angles, and the unit cell structure from a single, well-ordered crystal. researchgate.net

The orthorhombic modification was characterized from a microcrystalline powder sample using the X-ray powder diffraction (XRPD) method, which is exceptionally well-suited for distinguishing between different polymorphs. mpg.deresearchgate.net

The crystallographic data for the monoclinic form provides a clear picture of its structure.

Table 1: Crystallographic Data for the Monoclinic Polymorph of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N'-dimethylethanimidamide ugr.es

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₆N₄O₄ |

| Crystal System | Triclinic (reported as monoclinic in initial study researchgate.net) |

| Space Group | P -1 |

| a (Å) | 10.1972 |

| b (Å) | 10.2908 |

| c (Å) | 11.1812 |

| α (°) | 95.319 |

| β (°) | 92.235 |

| γ (°) | 90.777 |

Note: Initial studies referred to the single-crystal form as monoclinic, while detailed crystallographic database entries classify it in the triclinic P-1 space group. This can occur due to subtle lattice distortions or different data refinement strategies.

Crystal packing describes how individual molecules are arranged to form the stable, repeating three-dimensional structure of a crystal. The two polymorphic forms of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N'-dimethylethanimidamide, despite being composed of the same E,E-isomer, exhibit different packing schemes. researchgate.net This distinction in the molecular arrangement within the lattice is the fundamental definition of polymorphism. ub.edu Analysis of the crystal structures revealed different packing motifs when viewed along their respective crystallographic axes, confirming that the two forms are indeed distinct polymorphs. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The forces that dictate crystal packing are primarily non-covalent intermolecular interactions. libretexts.org These include strong interactions like conventional hydrogen bonds and weaker forces such as dipole-dipole and van der Waals interactions. harvard.edu In many organic molecules, weaker hydrogen bonds, such as those involving carbon as a donor (C-H···O/N), play a crucial role in stabilizing the crystal lattice. rsc.org

In the polymorphic crystals of (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N'-dimethylethanimidamide, specific intermolecular contacts have been identified as key stabilizing elements. researchgate.net Detailed analysis of the crystal structures focused on the role of H₃C···NO₂ contacts. researchgate.net These interactions, where a methyl group (C-H) acts as a weak hydrogen bond donor to an oxygen atom of a nitro group, are significant in directing the assembly of the molecules. researchgate.net

In related amide systems, such as N,N-dimethylformamide, C-H···O interactions involving both formyl and methyl protons have been shown to be the primary interactions holding molecules together in the crystal. rsc.org This supports the importance of such weak hydrogen bonds in the derivatives of this compound for the formation of a stable, ordered solid state.

The type and geometry of intermolecular interactions directly influence the resulting solid-state properties. The different packing arrangements in the monoclinic and orthorhombic polymorphs of the this compound derivative are a direct consequence of the different networks of these non-covalent interactions. researchgate.net The study of this compound specifically analyzed the role of the H₃C···NO₂ contacts in the formation of the two different polymorphic modifications, suggesting that subtle shifts in these weak interactions can favor one crystal packing arrangement over another. researchgate.net The ability to form different stable hydrogen-bonding networks is a primary driver for the existence of polymorphism in molecular crystals.

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for studying the dynamic processes and structural features of N,N'-dimethylethanimidamide. montana.edu It allows for the investigation of phenomena such as tautomeric exchange and conformational dynamics, as well as the structural elucidation in solid, crystalline forms.

Dynamic NMR for Probing Tautomeric Exchange and Conformational Dynamics

Dynamic NMR (DNMR) is particularly adept at studying molecules undergoing reversible chemical processes, including conformational changes and tautomerism. libretexts.org The technique is sensitive to changes in the molecular environment on the NMR timescale, which typically ranges from 10⁻¹ to 10⁻⁵ seconds. montana.edu For a dynamic process to be observable by DNMR, the nucleus being studied must experience different magnetic environments in the exchanging states, and the rate of this exchange must be within a specific range to cause line broadening in the NMR spectrum. montana.edu

In the context of this compound and related amidine structures, DNMR can be employed to study the restricted rotation around the C-N bonds, which possess partial double bond character. This restricted rotation can lead to the existence of different conformers. By varying the temperature of the NMR experiment, the rate of exchange between these conformers can be manipulated. At low temperatures, the exchange is slow, and separate signals for each conformer may be observed. As the temperature increases, the signals broaden and eventually coalesce into a single, averaged signal at higher temperatures, indicating rapid exchange. ucl.ac.uk The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation. ucl.ac.uk

Furthermore, DNMR is a powerful tool for investigating tautomeric equilibria. encyclopedia.pub Tautomers are isomers that readily interconvert, often through the migration of a proton. While NMR is often considered a "slow" technique and may only show averaged signals for rapidly interconverting tautomers, it can still provide crucial information. encyclopedia.pub By analyzing chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants, and by studying the system at different temperatures, it is possible to characterize the equilibrium. encyclopedia.pub Two-dimensional exchange spectroscopy (EXSY) is a specific DNMR technique that can quantify slow dynamic processes, such as conformational changes and proton transfer, by detecting off-diagonal cross-peaks for exchanging spins. ucl.ac.uk

Solid-State NMR for Structural Elucidation in Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the structure of this compound in its crystalline state, providing atomic-level information that is complementary to diffraction methods. nih.govpreprints.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solid samples, these interactions lead to significant line broadening. preprints.org Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution. preprints.org

Furthermore, ssNMR is sensitive to molecular dynamics within the solid state. preprints.org By measuring spin-lattice relaxation times over a range of temperatures, the reorientations of specific molecular fragments, such as methyl groups, can be detected and their activation energies calculated. figshare.com This provides a detailed picture of the dynamic processes occurring within the crystal lattice. High-resolution solid-state ¹⁵N NMR can be particularly useful in determining the tautomeric form present in a crystalline material by distinguishing between different nitrogen environments. mdpi.com The combination of experimental ssNMR data with computational methods, such as DFT-GIPAW calculations of chemical shifts, can provide a robust structural assignment. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into reaction mechanisms. numberanalytics.com These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that modulate the molecule's polarizability. mdpi.com

The IR spectrum of a molecule like this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various functional groups. The region from 4000 to 1200 cm⁻¹ is often referred to as the functional group region and contains the characteristic stretching frequencies for groups like C-H, C=N, and C-N. copbela.org For instance, the C-N stretching vibrations of aliphatic amines typically appear in the 1250-1020 cm⁻¹ range. copbela.org

Normal coordinate analysis, often aided by Density Functional Theory (DFT) calculations, can be used to assign the observed vibrational frequencies to specific normal modes of vibration. sphinxsai.com This detailed analysis helps in understanding the nature of the absorption bands, which are often the result of mixed vibrational modes. ias.ac.in

Both IR and Raman spectroscopy can be used to study the mechanisms of chemical reactions by monitoring changes in the vibrational spectrum over time. numberanalytics.com This can provide information on the formation and breaking of chemical bonds. numberanalytics.com For example, changes in the vibrational spectra can indicate intermolecular interactions, such as hydrogen bonding, in both the solid and liquid states. rsc.org By comparing the spectra of the reactants, intermediates, and products, a deeper understanding of the reaction pathway can be achieved. In situ IR and Raman spectroscopy are particularly powerful for studying interfacial processes and structural changes during electrochemical reactions. nih.gov

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The crystal structure of a derivative of this compound, specifically (1E)-N'-[(E)-2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylethanimidamide, has been determined by X-ray diffraction, revealing the existence of two polymorphic modifications (monoclinic and orthorhombic). researchgate.net Such studies confirm the molecular geometry, including the planarity of certain molecular fragments due to π-electron delocalization. rsc.org For instance, in related N,N-dimethylamides, the N-C=O or N-C=S entities are found to be planar. rsc.org

X-ray crystallography also elucidates the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. These can include hydrogen bonds and other non-covalent interactions. rsc.org The precise determination of these interactions is crucial for understanding the physical properties of the crystalline material. The data obtained from X-ray crystallography, such as unit cell dimensions and space group symmetry, are fundamental for a complete structural characterization. researchgate.net

Mass Spectrometry for Structural Elucidation of Derivatization Products and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the elucidation of the structure of molecules, including derivatization products and reaction intermediates of this compound. nih.gov Often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides both molecular weight and structural information through the analysis of fragmentation patterns. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural characterization. In this technique, a precursor ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For example, the MS/MS spectra of protonated N,N-dimethyl amino acids show characteristic losses, such as the loss of H₂O + CO to form immonium ions, which can provide information about the side chain structure. nih.gov

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of analytes. For instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) has been used as a derivatizing agent for the GC-MS analysis of certain compounds. epa.gov Similarly, benzoyl chloride can be used to derivatize dimethylamine (B145610) to form N,N-dimethylbenzamide, which can then be analyzed by GC-MS. nih.gov Chiral derivatization agents, such as phenylglycine methyl ester (PGME), can be used in conjunction with LC-MS to determine the absolute configuration of N,N-dimethyl amino acids. biomolther.org

Solvent Effects on N,n Dimethylethanimidamide Reactivity and Structure

Influence of Solvent Polarity on Reaction Kinetics and Equilibria

The polarity of the solvent plays a critical role in determining the rates (kinetics) and the extent (equilibria) of reactions involving amidine functionalities. Generally, polar solvents are known to enhance the rates of polar reactions because they can stabilize charged intermediates and transition states. ajpojournals.orgresearchgate.net Conversely, nonpolar solvents often accelerate nonpolar reactions. ajpojournals.orgresearchgate.net The choice of solvent can therefore significantly impact the yield and selectivity of a chemical transformation. researchgate.net

Research into proton-transfer reactions, which are fundamental to amidine chemistry, demonstrates this principle clearly. A study on the proton-transfer reaction between 4-nitrophenylnitromethane and N,N'-dialkylbenzimidamides (structurally related to N,N'-dimethylethanimidamide) in several aprotic solvents of low polarity revealed the formation of a polar activated complex. rsc.org The rate constants and activation energies for this process were found to be solvent-dependent, consistent with a reaction mechanism that produces ions. rsc.org

| Solvent | Forward Rate Constant (kf) (dm3 mol-1 s-1) | Forward Activation Energy (Ea,f) (kJ mol-1) | Reverse Rate Constant (kb) (s-1) | Reverse Activation Energy (Ea,b) (kJ mol-1) |

|---|---|---|---|---|

| Chlorobenzene | 1.53 x 104 | 10.0 | 0.012 | 65.0 |

| Di-1-butyl ether | 2.80 x 102 | 23.0 | 0.010 | 80.0 |

Similarly, studies on the hydrogen atom transfer (HAT) reactions from the C-H bonds of N,N-dimethylacetamide (DMA), a related tertiary amide, show a dramatic solvent effect. A significant increase in the HAT rate constant was observed when changing from polar, hydrogen-bond donating (HBD) solvents like methanol (B129727) (MeOH) and trifluoroethanol (TFE) to the nonpolar solvent isooctane. nih.gov This effect is attributed to the stabilization of the amide's ground state by polar solvents through dipole-dipole interactions and hydrogen bonding, which deactivates the C-H bonds toward HAT. nih.gov

| Solvent | Relative Rate Constant (kH(solvent)/kH(MeOH)) |

|---|---|

| Methanol (MeOH) | 1.0 |

| Trifluoroethanol (TFE) | < 0.15 |

| Isooctane | ~5-12 |

Role of Solvents in Modulating Tautomeric Preferences and Proton Transfer Pathways

Amidine compounds can exist in different tautomeric forms, and the equilibrium between these forms is often sensitive to the solvent environment. The polarity of the solvent can alter the relative stability of tautomers. nih.gov For instance, in studies of adenine (B156593), which contains an amidine-like substructure, an increase in solvent polarity was found to affect the electronic properties and stability of its various tautomers. nih.gov In some cases, substitution at certain positions can lead to very small energy differences between tautomers in polar solvents, suggesting that a mixture of tautomers could coexist in solution. nih.gov The interconversion between different isomers of adenine derivatives has been observed in polar solvents like dimethyl sulfoxide (B87167) (DMSO), while this isomerization was not seen in less-polar solvents such as chloroform (B151607) and acetonitrile (B52724), highlighting the solvent's role in mediating tautomerization. nih.gov

Solvents are not merely a passive medium but can actively participate in proton transfer, a key step in tautomerization. The dynamics of proton transfer are influenced by both the static and dynamic properties of the solvent. nih.gov In studies of protonated 1,8-bis(dimethylamino)naphthalene, the N-H bond distance within the N-H···N hydrogen bond was found to vary with the solvent, indicating that environmental interactions directly affect the potential energy surface for proton transfer. nih.gov Molecular dynamics simulations suggest that fluctuations in the interactions with solvent molecules play a significant role in facilitating the proton transfer event. nih.gov In complex systems, solvent molecules can form organized pathways, such as hydrated tunnels, to shuttle protons to and from a reaction site. chemrxiv.org

Specific Solute-Solvent Interactions, including Intermolecular Hydrogen Bonding

The interactions between solute and solvent molecules at the molecular level are fundamental to understanding solvent effects. These interactions can include dipole-dipole forces, ion-dipole interactions, and, most significantly for amidines, hydrogen bonding. walshmedicalmedia.com this compound, with its nitrogen atoms possessing lone pairs of electrons, can act as a hydrogen bond acceptor when dissolved in protic solvents (solvents with acidic protons, like water or alcohols). libretexts.org

The strength of these hydrogen bonds can be quantified. Experimental studies on tertiary amides, such as N,N-dimethylacetamide (DMA), have measured the enthalpy of formation for 1:1 hydrogen-bonded complexes with a proton donor like thioacetamide. rsc.org These studies show that the hydrogen-bonding ability can be influenced by steric factors, such as the size of alkyl substituents on the amide. rsc.org

| Tertiary Amide | ΔH° (kJ mol-1) |

|---|---|

| N,N-Dimethylacetamide (DMA) | -18.9 |

| N,N-Dimethylpropionamide (DMP) | -17.3 |

| N,N-Dimethylisobutylamide (DMIB) | -18.5 |

| N,N-Diethylacetamide (DEA) | -19.3 |

| N,N-Diethylpropionamide (DEP) | -18.3 |

These specific interactions have direct consequences on the molecule's properties and reactivity. For example, in molecules that cannot form an intramolecular hydrogen bond, intermolecular hydrogen bonding with a protic solvent can introduce an efficient pathway for deactivation from an excited electronic state. nih.gov Furthermore, strong intermolecular forces, such as dipole-dipole interactions in concentrated solutions of N,N-dimethylformamide (DMF), can hinder molecular motion, a restriction that is lessened upon dilution in a less polar solvent. rsc.org Spectroscopic techniques like nitrogen NMR have also been used to probe solute-solvent interactions, revealing that both specific hydrogen bonding and non-specific polarity effects contribute almost equally to changes in the chemical environment of the nitrogen nucleus in related molecules. uw.edu.pl

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N,N'-dimethylethanimidamide in laboratory settings?

- Methodological Answer : Always wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols. Store the compound in a cool, dry, and well-ventilated area, and segregate waste in dedicated containers for professional disposal . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. What are the standard methods for synthesizing This compound with high purity?

- Methodological Answer : Optimize synthesis under inert atmospheres (e.g., nitrogen) to minimize oxidative byproducts. Purify the product via fractional distillation or recrystallization using aprotic solvents. Validate purity (≥98%) using gas chromatography (GC) with flame ionization detection, referencing USP-grade reagent standards . Monitor reaction progress via thin-layer chromatography (TLC) with UV-active visualization .

Q. Which spectroscopic techniques are recommended for characterizing This compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on methyl and imine proton resonances. Fourier-transform infrared (FTIR) spectroscopy can identify characteristic C=N and N-H stretches. Cross-validate results with high-resolution mass spectrometry (HRMS) and compare against computed InChIKey descriptors .

Advanced Research Questions

Q. How does This compound influence reaction kinetics in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies using stopped-flow spectrophotometry to monitor intermediate formation. Vary concentrations of This compound in polar aprotic solvents (e.g., DMF) and measure rate constants via pseudo-first-order approximations. Analyze data using Eyring plots to assess activation parameters (ΔH‡, ΔS‡) and identify catalytic or inhibitory effects .

Q. What strategies mitigate decomposition pathways of This compound during long-term storage?

- Methodological Answer : Stabilize the compound by storing under argon in amber glass vials at –20°C. Add radical inhibitors (e.g., BHT) to prevent autoxidation. Periodically assess stability via accelerated aging studies (40°C/75% RH) and quantify degradation products using liquid chromatography-mass spectrometry (LC-MS) .

Q. How can researchers analyze the coordination chemistry of This compound with transition metals?

- Methodological Answer : Conduct titration experiments with metal salts (e.g., Cu²⁺, Fe³⁺) in anhydrous acetonitrile. Monitor complexation via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Use X-ray crystallography to resolve coordination geometries and compare with density functional theory (DFT) simulations .

Contradictions and Considerations

- Purity Standards : While USP guidelines recommend ≥98% purity for reagents , some synthetic protocols may require ultra-high purity (≥99.5%) for catalytic applications. Always cross-check purity using orthogonal methods (e.g., GC, NMR) .

- Solvent Compatibility : Avoid aqueous systems due to hydrolysis risks. Prefer anhydrous solvents like DMF or THF, as highlighted in storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.